2-bromo-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide
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Overview
Description
2-bromo-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide is a complex organic compound that features both bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, often involving continuous flow techniques and real-time monitoring to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical properties and reactivity.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-bromo-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-bromo-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms play crucial roles in its reactivity and binding affinity to various substrates. The pathways involved may include inhibition or activation of specific enzymes or receptors, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-bromobenzamide: A simpler analog with only a bromine atom attached to the benzamide structure.
N-(4-fluorophenyl)-2-bromobenzamide: Another derivative with both bromine and fluorine atoms but in different positions.
Uniqueness
2-bromo-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide is unique due to the presence of the octafluoropentyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity .
Properties
Molecular Formula |
C18H12BrF8NO2 |
---|---|
Molecular Weight |
506.2 g/mol |
IUPAC Name |
2-bromo-N-[2-(2,2,3,3,4,4,5,5-octafluoropentoxy)phenyl]benzamide |
InChI |
InChI=1S/C18H12BrF8NO2/c19-11-6-2-1-5-10(11)14(29)28-12-7-3-4-8-13(12)30-9-16(22,23)18(26,27)17(24,25)15(20)21/h1-8,15H,9H2,(H,28,29) |
InChI Key |
YAQOVTQIZGOTRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2OCC(C(C(C(F)F)(F)F)(F)F)(F)F)Br |
Origin of Product |
United States |
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